molecular formula C27H24FN3O3 B2494071 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-30-0

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2494071
M. Wt: 457.505
InChI Key: LKZBBLMEJFHYFQ-UHFFFAOYSA-N
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Description

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24FN3O3 and its molecular weight is 457.505. The purity is usually 95%.
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Scientific Research Applications

Solvent-Free Synthesis

A sustainable chemistry approach has been developed for the synthesis of quinazoline-2,4(1H,3H)-diones, including compounds like the one . This synthesis method is solvent-free, utilizing carbon dioxide (1 bar) and a catalytic amount of base (DBU or DBN) to yield quinazoline-2,4(1H,3H)-diones in good to excellent yields. This method emphasizes environmental sustainability and has been used to successfully synthesize key intermediates for various drugs (Mizuno et al., 2007).

Cesium Carbonate Catalysis

Another efficient synthesis protocol employs cesium carbonate as a catalyst to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide. This method has been used to synthesize key intermediates for several drugs, and the impact of different reaction parameters like bases, solvent, temperature, CO2 pressure, and reaction time on the synthesis process has been studied (Patil et al., 2008).

Selective N1-Alkylation

The selective N1-alkylation of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione has been achieved using potassium carbonate in anhydrous DMF at room temperature. This method provides a one-pot method for preparing N1-monosubstituted derivatives of quinazoline-2,4(1H,3H)-dione. The effects of an alkaline agent on the yield and ratio of debenzoylation products have been studied, highlighting a nuanced approach to the synthesis of quinazoline derivatives (Ozerov & Novikov, 2018).

Antimicrobial Activity

The antimicrobial activity of novel quinazolinone compounds, synthesized from quinazolin-2,4-(1H,3H)-dione, has been evaluated against eight microorganisms, revealing susceptibility at the concentrations used. The gram-positive organisms displayed more susceptibility than the gram-negative ones, indicating the potential biomedical applications of these quinazoline derivatives (Usifoh & Ukoh, 2002).

properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBBLMEJFHYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

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